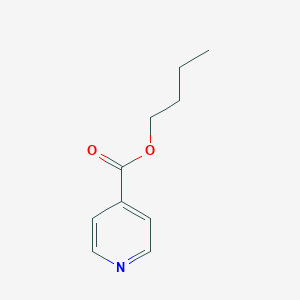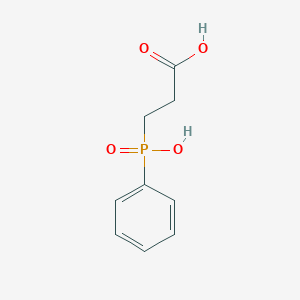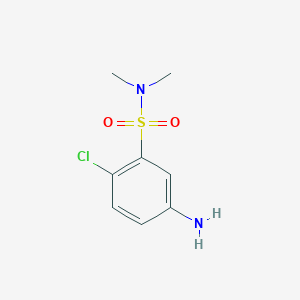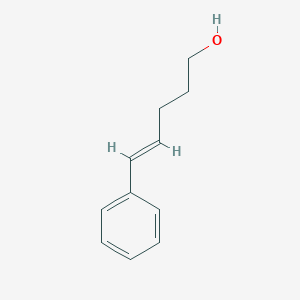![molecular formula C18H21NO4 B087503 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol CAS No. 13168-51-9](/img/structure/B87503.png)
1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol
Overview
Description
1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol, also known as HMI-1, is a naturally occurring isoquinoline alkaloid1. It has been found to exhibit a range of biological activities and is commonly extracted from the roots of the plant Corydalis yanhusuo, which is native to China1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol. However, it’s worth noting that the compound is a naturally occurring isoquinoline alkaloid, which suggests it’s synthesized within the Corydalis yanhusuo plant1.Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its name. It contains a cyclohexene ring, an isoquinoline ring, and several functional groups including hydroxy and methoxy groups. Unfortunately, I couldn’t find a specific source detailing the exact molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol. However, given its structure, it’s likely that it can undergo reactions typical of compounds with similar functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available from the sources I found. However, given its structure, we can infer that it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Scientific Research Applications
Synthesis and Chemical Applications
- The compound is significant in the synthesis of highly-substituted isoquinolines, vital in natural product syntheses and drug development. A novel method introduced a methyl group at C1 of isoquinolines, exemplified by the synthesis of an alkaloid closely related to 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol (Melzer, Felber, & Bracher, 2018).
Neuroprotective and Neurotoxic Activities 2. Derivatives of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, closely related to the compound , have been evaluated for their neurotoxicity and neuroprotective activities. Hydroxyl substitution in these compounds decreased toxicity, making them potential candidates for Parkinson's disease treatment (Okuda, Kotake, & Ohta, 2003).
Antidepressant-like Effect 3. Compounds structurally related to 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol, such as 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, have demonstrated antidepressant-like effects in mouse models. These effects are mediated through the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Cytotoxicity and Tubulin Inhibition 4. Variants of this compound class have been developed as novel tubulin-polymerization inhibitors, targeting the colchicine site for potential anticancer applications. One such compound demonstrated significant in vitro cytotoxic activity and substantial inhibition of colchicine binding (Wang et al., 2014).
Physiological Effects on Blood Pressure and Respiration 5. Isoquinolines, including those structurally similar to the subject compound, have been studied for their effects on blood pressure, respiration, and smooth muscle. Pressor activity (increasing blood pressure) is associated with certain structural features, such as the presence of hydroxy groups (Fassett & Hjort, 1938).
Use in Quantum Entanglement Studies for Cancer Diagnosis 6. A study explored the interaction of a moving nano molecule, structurally akin to the compound of interest, with a two-mode field. This interaction, involving non-linear dynamics and two-photon transitions, was used to study quantum entanglement for diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).
Safety And Hazards
Future Directions
Given the biological activities exhibited by 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol1, future research could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, more work could be done to understand its synthesis, both within the Corydalis yanhusuo plant and in the lab.
properties
IUPAC Name |
1-[(5-hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-6,9-11,15,17,20-21H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVNFYCUUOHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(CC1O)CC2=NC=CC3=CC(=C(C=C32)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927318 | |
| Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
CAS RN |
13168-51-9 | |
| Record name | Norreticuline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















